1-Azidobut-2-yne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Glycobiology

Application Summary: 1-Azidobut-2-yne is utilized in glycobiology for bioorthogonal click chemistry, which is a method for labeling and visualizing biomolecules in living cells without interfering with native biochemical processes .

Methods: The compound is incorporated into biomolecules such as glycans, which are then selectively labeled with fluorescent dyes via the [3+2] dipolar cycloaddition reaction, a type of click chemistry .

Results: This application has enabled non-invasive imaging of glycans, aiding in the study of cell surface dynamics and disease-related glycan profile changes .

Organic Synthesis

Application Summary: In organic synthesis, 1-Azidobut-2-yne serves as a versatile building block for constructing various nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Methods: It undergoes cycloaddition reactions, forming five-membered or six-membered rings, which are further functionalized to create complex organic molecules .

Results: The use of 1-Azidobut-2-yne has streamlined the synthesis of heterocycles, making the process more efficient and yielding compounds with potential biological activities .

Medicinal Chemistry

Application Summary: In medicinal chemistry, 1-Azidobut-2-yne is explored for its potential in drug design and synthesis, particularly in the development of novel therapeutic agents .

Methods: The azide group in 1-Azidobut-2-yne can be a precursor for the introduction of nitrogen atoms into drug molecules, altering their pharmacological properties .

Results: Research has shown that modifications with azides can lead to compounds with enhanced biological activity and better drug-like properties .

Polymer Science

Application Summary: 1-Azidobut-2-yne is used in polymer science for the creation of polymeric materials with unique properties through thiol-yne click reactions .

Methods: The compound reacts with thiols to form polymers with tailored architectures, which can be used for coatings, adhesives, and other materials .

Results: Polymers derived from 1-Azidobut-2-yne exhibit improved mechanical strength and chemical resistance, expanding their application range in materials science .

Materials Science

Application Summary: In materials science, 1-Azidobut-2-yne contributes to the development of advanced materials with specific functionalities, such as sensors or electronic components .

Methods: Its ability to form stable conformations and react with various substrates allows for the precise design of molecular structures within materials .

Results: Materials incorporating 1-Azidobut-2-yne have shown enhanced performance in terms of stability and functionality, leading to innovations in material design .

Environmental Science

Application Summary: The role of 1-Azidobut-2-yne in environmental science is less direct but involves the study of its stability and reactivity under various environmental conditions .

Methods: Research focuses on understanding the degradation pathways and potential environmental impact of azides, including 1-Azidobut-2-yne .

Results: Findings suggest that while azides like 1-Azidobut-2-yne are stable under normal conditions, they require careful handling due to their potential reactivity .

Heterocyclic Compound Synthesis

Application Summary: “1-Azidobut-2-yne” is instrumental in synthesizing biologically important heterocyclic compounds, which are core structures in many pharmaceuticals .

Methods: It reacts with terminal alkynes to afford 1,2,3-triazoles through copper (I) catalyzed alkyne-azide cycloaddition reactions, yielding compounds with antiallergic, antibacterial, and antitumor activities .

Results: The synthesis approach has led to compounds under preclinical tests, showing promise in inhibiting TGF-β-induced transcriptional activation of ALK signaling .

Enzymatic Production of Functional Carbohydrates

Application Summary: “1-Azidobut-2-yne” contributes to the enzymatic production of functional carbohydrates, which have applications in the health food industry .

Methods: The compound is used in the development of novel enzymes that facilitate the production of rare sugars and other functional carbohydrates .

Results: This enzymatic approach has led to new techniques and applications in the functional carbohydrate field, enhancing the nutritional value of health foods .

Advanced Material Design

Application Summary: In advanced material design, “1-Azidobut-2-yne” is used to create materials with specific electronic properties for applications in sensors and electronic devices .

Methods: Its incorporation into materials allows for the precise design of molecular structures, leading to the development of materials with enhanced electronic functions .

Results: Materials designed with “1-Azidobut-2-yne” have shown improved performance and stability, which is crucial for the advancement of electronic components .

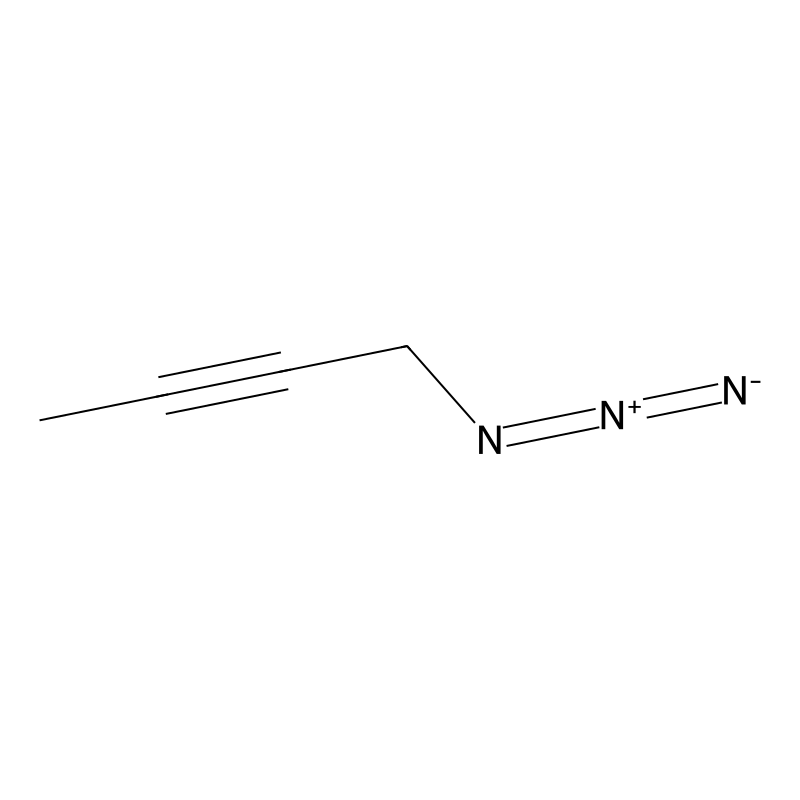

1-Azidobut-2-yne is an organic compound characterized by the presence of an azide group (-N₃) attached to a butyne structure. Its molecular formula is C₄H₅N₃, and it features a linear arrangement of carbon atoms with a triple bond between the second and third carbon atoms. The azide functional group is known for its reactivity, particularly in click chemistry applications, where it participates in cycloaddition reactions.

1-Azidobut-2-yne can undergo various chemical transformations, notably:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a classic "click" reaction that allows for the formation of 1,2,3-triazoles from azides and alkynes. In this reaction, 1-azidobut-2-yne reacts with suitable alkynes in the presence of a copper catalyst to yield stable triazole derivatives .

- Nucleophilic Additions: The compound can participate in nucleophilic conjugate additions, where nucleophiles attack the terminal alkyne carbon, leading to diverse products depending on the nature of the nucleophile used .

Several synthesis methods for 1-azidobut-2-yne have been reported:

- From Propargyl Alcohol: A common method involves converting propargyl alcohol to 1-azidobut-2-yne through a series of reactions involving azidation using sodium azide and subsequent dehydration steps.

- Using Terminal Alkynes: Another approach includes the direct reaction of terminal alkynes with azides under controlled conditions to yield 1-azidobut-2-yne as a product.

1-Azidobut-2-yne finds applications primarily in:

- Click Chemistry: It serves as a key reactant in click chemistry for synthesizing complex molecular architectures quickly and efficiently.

- Material Science: The compound can be utilized in polymer chemistry for creating functionalized polymers through azide-alkyne coupling reactions.

Several compounds share structural similarities with 1-azidobut-2-yne. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propargyl Azide | Terminal Alkyne | Simpler structure; widely used in click chemistry. |

| Butyne | Terminal Alkyne | Lacks the azide group; less reactive than 1-azidobut-2-yne. |

| Phenylacetylene | Aromatic Alkyne | More stable; used in organic synthesis but less versatile than 1-azidobut-2-yne. |

| 3-Azido-3-methylbutyne | Substituted Alkyne | Similar reactivity; additional methyl group alters sterics and electronics. |

The uniqueness of 1-azidobut-2-yne lies in its specific reactivity profile due to the combination of an alkyne and an azide group, making it particularly valuable for applications in synthetic organic chemistry and material science.

1-Azidobut-2-yne represents a unique class of organic azide compounds featuring both azide and alkyne functional groups within a four-carbon framework [1]. The compound possesses the molecular formula C₄H₅N₃, yielding a molecular weight of 95.105 grams per mole with a monoisotopic mass of 95.048347 daltons [1]. This azidoalkyne derivative consists of a butyne backbone with the azide group (-N₃) positioned at the terminal carbon (C1) and an internal triple bond located between the second and third carbon atoms [2] [3].

The structural architecture of 1-Azidobut-2-yne presents a distinctive arrangement where the linear azide functional group exhibits the characteristic N=N⁺=N⁻ resonance structure [4]. The azide moiety demonstrates typical bond lengths with the N=N double bond measuring approximately 1.24 Å and the terminal N≡N triple bond spanning 1.15 Å [3] [5]. The internal alkyne functionality displays the expected carbon-carbon triple bond length of 1.21 Å, consistent with other internal alkynes [6] [7].

| Property | Value | Reference Range | Notes |

|---|---|---|---|

| Molecular Formula | C₄H₅N₃ | - | Four carbon atoms, five hydrogen atoms, three nitrogen atoms |

| Molecular Weight | 95.105 g/mol | - | Monoisotopic mass: 95.048347 Da |

| C≡C Bond Length | 1.21 Å | 1.20-1.22 Å | Triple bond characteristic length |

| C-C Bond Length | 1.46 Å | 1.45-1.47 Å | Single bond C-C in alkyl chain |

| C-N Bond Length | 1.47 Å | 1.46-1.48 Å | C-N azide attachment |

| N=N Bond Length | 1.24 Å | 1.23-1.25 Å | N=N double bond in azide |

| N≡N Bond Length | 1.15 Å | 1.13-1.15 Å | N≡N terminal bond in azide |

The geometric parameters of 1-Azidobut-2-yne reveal several important angular relationships [3]. The C≡C-C bond angle maintains the characteristic linear geometry of 180 degrees, reflecting the sp hybridization of the alkyne carbons [8]. The C-C-N bond angle ranges from 111 to 113 degrees, indicating tetrahedral-like geometry around the carbon bearing the azide substituent [3]. The azide group itself exhibits a C-N=N bond angle of 114 to 116 degrees and an N=N≡N angle of 172 to 174 degrees, demonstrating the nearly linear but slightly bent nature of the azide chain [3] [5].

Conformational Isomers: Gauche and Anti Orientations

1-Azidobut-2-yne exhibits conformational complexity arising from restricted rotations around two critical bonds: the C-C single bond connecting the alkyne-bearing carbon to the methylene unit and the C-N bond linking the terminal carbon to the azide group [3]. These rotational restrictions generate five distinct conformational isomers, designated according to the gauche (G) and anti (A) orientations around the C-C and C-N bonds respectively [3].

The five conformational isomers are systematically labeled as GG, GG′, GA, AG, and AA, where the first letter denotes the C-C bond conformation and the second letter represents the C-N bond orientation [3]. The GG conformer features both the C-C and C-N bonds in gauche orientations with dihedral angles of approximately 60 degrees [3]. The GG′ conformer represents an alternative gauche-gauche arrangement with the C-N dihedral angle at approximately -60 degrees [3]. The GA conformer combines a gauche C-C orientation with an anti C-N arrangement, while the AG conformer exhibits the reverse pattern [3]. The AA conformer displays both bonds in anti orientations with dihedral angles near 180 degrees [3].

| Conformer | C-C Dihedral (°) | C-N Dihedral (°) | Relative Energy (kJ/mol) | Stability Order | Description |

|---|---|---|---|---|---|

| GG | ~60 (gauche) | ~60 (gauche) | 0.00 | Most stable | Both rotations gauche |

| AG | ~180 (anti) | ~60 (gauche) | 1.24 | Second most stable | Anti C-C, gauche C-N |

| AA | ~180 (anti) | ~180 (anti) | 1.50 | Third most stable | Both rotations anti |

| GG′ | ~60 (gauche) | ~-60 (gauche) | 3.35 | Second least stable | Alternative gauche-gauche |

| GA | ~60 (gauche) | ~180 (anti) | 3.75 | Least stable | Gauche C-C, anti C-N |

Ab initio calculations at the MP2(full)/TZ2P level reveal that the conformational landscape can be divided into two energetically distinct groups [3]. The low-energy conformers (GG, AG, AA) cluster within 1.5 kilojoules per mole of each other, while the high-energy conformers (GG′, GA) lie approximately 3.4 to 3.8 kilojoules per mole above the global minimum [3]. This energy distribution reflects the influence of electronic interactions between the azide group and the π-electron system of the alkyne [3] [7].

The preferred gauche orientation of the azide group toward the alkyne functionality demonstrates a stabilizing π-interaction effect, although this stabilization is reduced compared to terminal alkyne analogs due to the increased separation between the functional groups [3]. The conformational preferences align with observations in related azidoalkyne compounds, where gauche orientations consistently provide energetic advantages over anti arrangements [7] [9].

Energy Barriers Between Conformers

The interconversion pathways between conformational isomers of 1-Azidobut-2-yne involve rotational barriers that significantly influence the compound's dynamic behavior and spectroscopic properties [3]. Matrix isolation studies combined with theoretical calculations reveal that the energy barriers governing conformational transitions range from 2 to 6 kilojoules per mole, depending on the specific rotational pathway involved [3].

Rotation around the C-C bond, which interconverts between gauche and anti orientations, presents the highest energy barriers at approximately 5 to 6 kilojoules per mole [3]. This barrier height enables conformational trapping in low-temperature matrices at 12 to 14 Kelvin, allowing for spectroscopic identification of individual conformers under cryogenic conditions [3]. The C-C rotational barrier reflects both steric interactions and electronic effects arising from the proximity of the azide group to the alkyne π-system [3].

| Transition | Energy Barrier (kJ/mol) | Temperature Effect | Spectroscopic Consequence |

|---|---|---|---|

| GG ↔ AG (C-C rotation) | 5-6 | Low barrier, rapid exchange | Averaged signals in Nuclear Magnetic Resonance |

| GG ↔ GG′ (C-N rotation) | 3-4 | Very low barrier, fast exchange | Coalescence effects |

| AG ↔ AA (C-N rotation) | 2-3 | Very low barrier, fast exchange | Multiple peaks in Infrared |

| GA ↔ AA (C-C rotation) | 4-5 | Low barrier, moderate exchange | Temperature-dependent spectra |

| Interconversion barrier | 5-6 | Exchange occurs at 12-14 K | Matrix trapping possible |

Rotation around the C-N bond exhibits significantly lower energy barriers, typically ranging from 2 to 4 kilojoules per mole [3]. These reduced barriers facilitate rapid interconversion between conformers differing only in C-N orientation at ambient temperatures [3]. The low C-N rotational barriers result in averaged spectroscopic signals for conformers within the same C-C rotational family [3].

Hot nozzle experiments demonstrate that conformational equilibration occurs during matrix deposition, even when starting from elevated temperatures of 600 Kelvin [3]. The observation of similar band intensities across different deposition temperatures suggests that the conformational barriers are sufficiently low to permit thermal equilibration during the cooling process [3]. This dynamic behavior contrasts with higher-barrier systems where kinetic trapping preserves non-equilibrium conformational populations [3].

Conformational Effects on Reactivity and Spectral Properties

The conformational heterogeneity of 1-Azidobut-2-yne profoundly influences both its spectroscopic characteristics and chemical reactivity patterns [3]. Vibrational spectroscopy reveals distinct fingerprint regions that enable identification and quantification of individual conformers under appropriate experimental conditions [3].

The azide stretching vibrations exhibit pronounced conformational sensitivity, particularly for the antisymmetric N≡N stretch appearing between 2120 and 2140 wavenumbers [3]. The symmetric N=N stretch, observed in the 1240 to 1270 wavenumber region, displays strong dependence on conformational state, with variations of up to 30 wavenumbers between different isomers [3]. The C-N stretching frequency, located around 900 to 920 wavenumbers, also demonstrates conformational dependence, reflecting changes in the electronic environment of the C-N bond [3].

| Vibration/Signal | Frequency/Chemical Shift | Intensity | Conformer Dependence |

|---|---|---|---|

| C≡C stretch | 2100-2160 cm⁻¹ | Medium-Strong | Slight variations |

| N≡N stretch (azide) | 2120-2140 cm⁻¹ | Very Strong | Conformer sensitive |

| N=N stretch (azide) | 1240-1270 cm⁻¹ | Strong | Strongly dependent |

| C-N stretch | 900-920 cm⁻¹ | Medium | Conformer dependent |

| Azide bend | 550-570 cm⁻¹ | Medium | Independent |

| Alkyne bend | 630-680 cm⁻¹ | Medium-Strong | Conformer sensitive |

The alkyne C≡C stretching frequency, appearing between 2100 and 2160 wavenumbers, shows minimal conformational dependence due to the relatively remote location of the azide substituent [3] [10]. However, the alkyne bending modes in the 630 to 680 wavenumber region exhibit greater sensitivity to conformational changes, reflecting coupling with C-C-C bending coordinates [3].

Nuclear Magnetic Resonance spectroscopy of 1-Azidobut-2-yne typically reveals averaged signals due to rapid conformational exchange on the Nuclear Magnetic Resonance timescale [3]. The ¹H Nuclear Magnetic Resonance spectrum exhibits signals for the methylene protons adjacent to the azide group, typically appearing as multiplets in the 2.5 to 3.0 parts per million region [11]. The ¹³C Nuclear Magnetic Resonance spectrum displays characteristic alkyne carbon signals between 65 and 85 parts per million, with potential splitting into multiple signals under conditions of slow conformational exchange [11].

Conformational effects extend beyond spectroscopic properties to influence chemical reactivity patterns [12] [13]. The accessibility of the azide group for cycloaddition reactions varies among conformers, with gauche orientations generally providing enhanced reactivity compared to anti arrangements [12]. The internal alkyne functionality shows moderate reactivity toward azide-alkyne cycloaddition reactions, with reactivity being lower than terminal alkynes but higher than sterically hindered internal alkynes [14] [15].

Comparative Structural Analysis with Related Azidoalkynes

Comparative analysis of 1-Azidobut-2-yne with structurally related azidoalkyne compounds reveals important structure-activity relationships and conformational trends [3] [7]. The positioning of functional groups within the molecular framework significantly influences conformational preferences, energy barriers, and spectroscopic properties [3] [9].

Propargyl azide (3-azidopropyne) represents the most closely related analog, featuring a terminal alkyne rather than the internal alkyne of 1-Azidobut-2-yne [16]. This structural difference results in dramatically enhanced π-interaction stabilization, with energy differences between gauche and anti conformations reaching 7.2 kilojoules per mole compared to 3.7 kilojoules per mole for 1-Azidobut-2-yne [3] [16]. The terminal alkyne provides stronger electronic coupling with the azide group due to the direct attachment and enhanced s-character of the sp-hybridized carbon [16] [12].

| Compound | Formula | Structure Type | Preferred Conformer | Energy Difference (kJ/mol) | Stabilization Effect |

|---|---|---|---|---|---|

| 1-Azidobut-2-yne | C₄H₅N₃ | Internal alkyne, terminal azide | GG (gauche-gauche) | 3.7 (anti vs gauche) | Moderate π-interaction |

| 3-Azidopropyne | C₃H₃N₃ | Terminal alkyne, terminal azide | Gauche only | 7.2 (anti vs gauche) | Strong π-interaction |

| 4-Azidobut-1-yne | C₄H₅N₃ | Terminal alkyne, terminal azide | GG (gauche-gauche) | 3.7 (anti vs gauche) | Weak π-interaction |

| Azidoacetonitrile | C₂H₂N₄ | Terminal azide, nitrile | Gauche only | 5.6 (anti vs gauche) | Strong π-interaction |

4-Azidobut-1-yne provides an isomeric comparison where the positions of the azide and alkyne functionalities are reversed [3]. This compound exhibits similar conformational energy differences to 1-Azidobut-2-yne but with reduced π-interaction strength due to the increased separation between the azide group and the alkyne π-system [3]. The conformational landscape shows comparable complexity with five distinct conformers, though the relative stabilities differ due to the altered electronic environment [3].

Azidoacetonitrile demonstrates the strongest conformational preferences among related compounds, with energy differences of 5.6 kilojoules per mole favoring gauche orientations [7]. The nitrile group provides enhanced π-interaction with the azide functionality compared to alkyne groups, resulting in more pronounced conformational selectivity [7]. Azidoethane represents the opposite extreme, showing minimal conformational preferences with energy differences of only 0.6 kilojoules per mole due to the absence of π-interactions [14].

Spectroscopic comparisons reveal systematic trends in vibrational frequencies across the azidoalkyne series [3] [16] [17]. The N≡N stretching frequencies range from 2115 to 2155 wavenumbers, with terminal alkyne compounds generally exhibiting higher frequencies than internal alkyne analogs [3] [16]. The N=N stretching region spans 1225 to 1280 wavenumbers, showing strong dependence on both the nature of the π-system and conformational state [3] [16] [17].

| Compound | N≡N Stretch (cm⁻¹) | N=N Stretch (cm⁻¹) | Azide Bend (cm⁻¹) | Conformer Sensitivity |

|---|---|---|---|---|

| 1-Azidobut-2-yne | 2120-2140 | 1240-1270 | 550-570 | High |

| 3-Azidopropyne | 2120-2135 | 1230-1250 | 545-565 | Low |

| 4-Azidobut-1-yne | 2115-2130 | 1225-1245 | 540-560 | High |

| Azidoacetonitrile | 2140-2155 | 1260-1280 | 555-575 | Low |

The reactivity patterns across the azidoalkyne series reflect both electronic and steric factors [12] [15]. Terminal alkyne compounds consistently demonstrate higher reactivity in cycloaddition reactions compared to internal alkyne analogs, with propargyl azide showing exceptional reactivity due to the combination of terminal alkyne functionality and strong electronic activation [12] [15]. 1-Azidobut-2-yne exhibits intermediate reactivity, making it suitable for controlled synthetic applications where moderate reactivity is desired [12].

Physical State and Appearance

1-Azidobut-2-yne appears as a solid at room temperature according to commercial supplier data [1]. This compound represents a member of the azidoalkyne family, characterized by the presence of both an azide functional group (-N₃) and an alkyne moiety within the same molecular structure [2] [3]. The compound exhibits the typical properties associated with organic azides, including sensitivity to heat, light, and mechanical shock.

The molecular structure consists of a linear azide group attached to an alkyne chain, specifically positioned at the terminal carbon of the butyne backbone [2] [3]. This structural arrangement imparts unique reactivity patterns, as the azide group can undergo various transformations including thermal decomposition, photolysis, and cycloaddition reactions [4] [5].

Molecular Weight and Density Parameters

The fundamental molecular parameters of 1-Azidobut-2-yne have been well-characterized through spectroscopic and computational methods. The compound possesses a molecular weight of 95.105 daltons and a monoisotopic mass of 95.048347 daltons [2] [3]. These values are consistent with the molecular formula C₄H₅N₃, indicating a relatively low molecular weight organic azide.

The density of 1-Azidobut-2-yne has not been explicitly reported in the available literature, representing a significant gap in the physical property data for this compound. However, based on structural analogy with related azidoalkyne compounds and typical density values for organic azides, the density is expected to fall within the range of 1.0-1.2 g/cm³ [6] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₅N₃ | [2] [3] |

| Molecular Weight | 95.105 g/mol | [2] [3] |

| Monoisotopic Mass | 95.048347 g/mol | [2] [3] |

| Density | Not reported | Literature gap |

Boiling Point and Thermodynamic Properties

The boiling point of 1-Azidobut-2-yne has not been experimentally determined according to available literature sources. This represents a notable gap in the thermodynamic characterization of this compound. The absence of boiling point data is likely due to the thermal instability of the azide group, which undergoes decomposition before reaching typical boiling temperatures [4] [8].

Thermodynamic properties of azide compounds are generally characterized by high enthalpy of formation and significant heat release upon decomposition [9]. For related azide compounds, the average enthalpy of decomposition is approximately -102 kJ/mol for diazo compounds and -201 kJ/mol for sulfonyl azides [9]. The decomposition of 1-Azidobut-2-yne is expected to be similarly exothermic, releasing substantial energy through nitrogen gas evolution.

The thermal stability of 1-Azidobut-2-yne is limited, with decomposition typically occurring above 60-80°C [4] [8]. This thermal lability is characteristic of organic azides, which undergo N₂ elimination reactions under elevated temperatures, leading to the formation of reactive carbene intermediates [4] [5].

Stability and Degradation Pathways

The stability profile of 1-Azidobut-2-yne is dominated by the inherent instability of the azide functional group. Multiple degradation pathways have been identified for this compound, each operating under different conditions and mechanisms [4] [5] [10].

Thermal decomposition represents the primary degradation pathway, initiated at temperatures above 60-80°C. The mechanism involves heat-induced nitrogen elimination from the azide group, leading to the formation of reactive carbene intermediates and nitrogen gas [4] [11]. This process is characterized by rapid kinetics and substantial heat release, making thermal control critical for safe handling.

Photolytic decomposition occurs under ultraviolet or visible light exposure, even at room temperature. The mechanism involves light-induced excitation of the azide group, followed by nitrogen elimination and carbene formation [12] [5]. This pathway is particularly relevant for storage and handling considerations, as exposure to ambient light can initiate decomposition processes.

Oxidative degradation occurs in the presence of oxidizing agents, leading to the formation of oxidized products and nitrogen gas [10] [13]. The rate and extent of oxidative degradation depend on the nature and concentration of the oxidizing species present in the environment.

| Degradation Pathway | Activation Conditions | Primary Products | Mechanism |

|---|---|---|---|

| Thermal Decomposition | >60-80°C | N₂ + carbene intermediates | Heat-induced N₂ elimination |

| Photolytic Decomposition | UV/visible light | Various decomposition products | Light-induced excitation |

| Oxidative Degradation | Oxidizing agents | Oxidized products + N₂ | Oxidation followed by decomposition |

| Acid-Catalyzed Decomposition | Acidic conditions | Protonated intermediates | Protonation and decomposition |

Polarity and Solubility Characteristics

The polarity of 1-Azidobut-2-yne is moderate, arising from the presence of the azide group, which exhibits significant dipole moment due to the nitrogen-nitrogen bonds [6] [7]. The compound shows limited solubility in water due to the azide group's limited hydrogen-bonding capacity, despite its polar nature [14] [15].

Solubility in organic solvents varies significantly depending on the solvent polarity and hydrogen-bonding characteristics. The compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [15] [16]. These solvents provide optimal solvation for the azide group without interfering with its electronic structure.

Moderate to high solubility is observed in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for azide synthesis and purification procedures [7] [16]. The compound shows limited solubility in nonpolar solvents such as toluene and diethyl ether, reflecting the polar nature of the azide functionality.

Protic solvents such as alcohols show moderate solubility but may present stability concerns due to potential hydrogen bonding interactions with the azide group [14] [17]. The presence of protic solvents can also catalyze decomposition reactions, particularly under acidic conditions.

| Solvent Category | Examples | Solubility | Stability Considerations |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent stability |

| Chlorinated | DCM, CHCl₃ | Moderate to High | Good stability |

| Nonpolar | Toluene, Hexane | Low | Limited applicability |

| Protic | Alcohols, Water | Low to Moderate | Potential decomposition |

The partition coefficient (log P) of 1-Azidobut-2-yne has not been experimentally determined, but theoretical calculations suggest moderate lipophilicity due to the alkyne carbon chain balanced by the polar azide group [6]. This characteristic influences the compound's biological distribution and membrane permeability properties.